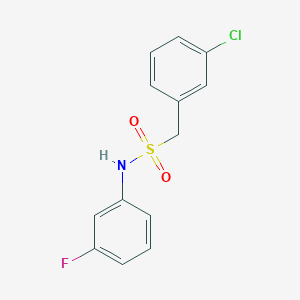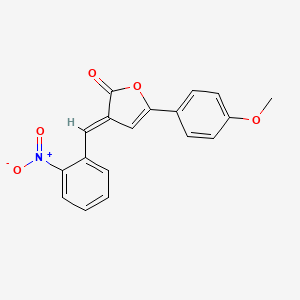
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is a sulfonamide derivative and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide is not fully understood; however, it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has also been shown to reduce the levels of prostaglandins in animal models. The compound has been found to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its ability to reduce inflammation, pain, and fever in animal models. The compound has also been shown to have a good safety profile in animal studies. However, there are limitations to using 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. The compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may also have potential as an analgesic and antipyretic agent. Further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide.
Méthodes De Synthèse
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base. The reaction results in the formation of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, which can be purified through recrystallization. Other methods include the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluorotoluene in the presence of a base.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory agent. The compound has also been investigated for its potential as an analgesic and antipyretic agent. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The compound has also been shown to reduce pain and fever in animal models.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-4-1-3-10(7-11)9-19(17,18)16-13-6-2-5-12(15)8-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGCBPHRPJREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)